5-(chloromethyl)-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-1-propan-2-yl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClF3N2/c1-5(2)14-6(4-9)3-7(13-14)8(10,11)12/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPYDHKZRLIKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Chloromethyl)-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole, with CAS number 2092490-56-5, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.
- Molecular Formula : C8H10ClF3N2
- Molecular Weight : 226.62 g/mol
- Physical State : Solid (specific melting and boiling points not available)
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated in various assays to determine its efficacy against different cancer cell lines.
Case Study: Antitumor Efficacy
A study focused on the synthesis and evaluation of several pyrazole derivatives, including this compound, demonstrated its ability to inhibit tumor growth in vitro. The compound showed promising results against breast cancer and lung cancer cell lines, with IC50 values indicating effective cytotoxicity.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. The trifluoromethyl group enhances the compound's interaction with biological targets involved in inflammatory pathways.
Mechanism of Action
The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation.
Antimicrobial Activity
Preliminary investigations have also suggested that this compound exhibits antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Structure-Activity Relationship (SAR)
The biological activity of pyrazole compounds often correlates with their structural features. The presence of the trifluoromethyl group is particularly noteworthy as it enhances lipophilicity and metabolic stability, contributing to improved bioactivity.
Comparison with Similar Compounds
Positional Isomerism
- 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (): The chloromethyl group at position 4 (vs. position 5 in the target compound) and the presence of a difluoromethoxy group at position 5 introduce distinct electronic and steric effects.
5-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole ():
Replacing the isopropyl group with a methyl group reduces steric hindrance at position 1. This modification may improve solubility in polar solvents but decrease metabolic resistance due to reduced steric shielding .
Aromatic vs. Aliphatic Substituents
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole ():
Bulky aryl substituents at positions 1 and 5 increase molecular weight and hydrophobicity. The 4-methoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing chloromethyl group in the target compound .5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole ():
Fluorinated aryl groups enhance resistance to enzymatic degradation, a feature shared with the trifluoromethyl group in the target compound. However, the absence of a reactive chloromethyl group limits its utility as a synthetic intermediate .
Functional Group Reactivity
- The oxadiazole core confers greater π-electron deficiency, altering reactivity in cycloaddition reactions compared to pyrazole-based systems .
5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (): The hydrazinylidene substituent enables coordination to metal centers, a property absent in the target compound. This highlights how functional group choice expands application scope in catalysis or chelation .
Preparation Methods
General Synthetic Strategy for Pyrazole Derivatives
The synthesis of pyrazole derivatives, including 5-(chloromethyl)-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole, typically involves condensation reactions between hydrazines and suitably functionalized carbonyl compounds. This approach allows for the formation of the pyrazole ring system with substitution patterns dictated by the choice of starting materials and reaction conditions.
- The pyrazole core is constructed via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or β-diketones.
- Introduction of trifluoromethyl groups is commonly achieved by employing trifluoromethylated precursors or via trifluoromethylation reactions on the pyrazole ring.
- The chloromethyl substituent at position 5 is introduced either by chloromethylation of an appropriate pyrazole intermediate or by using chloromethyl-containing starting materials.
Research on Related Pyrazole Compounds and Preparation Insights
While direct literature on the preparation of this exact compound is limited, insights can be drawn from closely related pyrazole derivatives and trifluoromethylated pyrazoles:
- Trifluoromethylated pyrazoles are often synthesized by reacting hydrazines with trifluoromethylated β-diketones or α,β-unsaturated carbonyl compounds under controlled conditions.
- Chloromethylation typically involves treatment of pyrazole intermediates with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid, under conditions that favor substitution at the nitrogen atom.
- The isopropyl group can be introduced by using isopropyl-substituted precursors or via alkylation reactions on the pyrazole ring.
Advanced Preparation Methodologies from Patent Literature
Patent WO2017084995A1 describes preparation methods for related trifluoromethylated pyrazole compounds, which can inform the synthesis of this compound:
- The method involves reacting methyl hydrazine with trifluoromethylated precursors in aqueous media without organic solvents other than water or ethanol.
- Acid catalysts such as sulfuric acid, acetic acid, trifluoroacetic acid, phosphoric acid, methane sulfonic acid, or polymeric sulfonic acid resins are employed in catalytic amounts (0.001 to 0.25 molar equivalents relative to the starting material).
- Reaction temperatures range from 50 to 140 °C, with controlled addition times of methyl hydrazine from 10 minutes to 6 hours.
- This method provides high selectivity and yield with improved crystallinity of the product, facilitating purification by filtration and washing.
Though this patent focuses on 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, the principles of aqueous medium reaction, acid catalysis, and controlled temperature and addition times can be adapted for the synthesis of chloromethyl-substituted trifluoromethyl pyrazoles.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Reaction medium | Aqueous (water or ethanol) | Avoids use of organic solvents |
| Acid catalyst | Sulfuric acid, acetic acid, trifluoroacetic acid, phosphoric acid, methane sulfonic acid, polymeric sulfonic acid resin | Catalytic amounts (0.001–0.25 molar equiv.) |
| Temperature | 50 to 140 °C | Optimized for selectivity and yield |
| Methyl hydrazine addition time | 10 min to 6 h (preferably 15 min to 4 h) | Controls reaction rate and product quality |
| Product crystallinity | Platelet-like large crystals | Enhances filtration and washing efficiency |
| Yield | Up to ~86.5% (reported for related compounds) | High yield with improved selectivity |
Notes on Preparation Challenges and Optimization
- The selectivity between isomeric pyrazole products is influenced by reaction conditions such as temperature, acid type and concentration, and addition rate of hydrazine.
- The chloromethyl group’s reactivity requires careful control to avoid side reactions or decomposition.
- Crystallization behavior impacts the ease of product isolation and purity; improved crystal morphology (platelet-like) is advantageous.
- Use of aqueous media and minimal organic solvents aligns with green chemistry principles, reducing environmental impact and cost.
Summary of Research Findings
- The preparation of this compound is based on classical pyrazole synthesis routes involving hydrazine condensation with trifluoromethylated precursors.
- Chloromethylation is introduced at the nitrogen position, providing a functional handle for further derivatization.
- Recent advances emphasize aqueous medium synthesis with acid catalysis, controlled temperature, and addition rates to optimize yield and selectivity.
- Improved crystallization techniques enhance purification efficiency.
- Although direct detailed protocols for this compound are scarce, methodologies from related trifluoromethylated pyrazoles offer a robust framework for its preparation.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-(chloromethyl)-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole?
The synthesis typically involves multi-step organic reactions, starting with cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters to form the pyrazole core. Subsequent functionalization introduces the chloromethyl and trifluoromethyl groups. For example:
- Step 1 : Cyclization of 1-isopropylhydrazine with a trifluoromethyl-substituted β-ketoester to form the pyrazole ring.
- Step 2 : Chloromethylation via electrophilic substitution using chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions .
- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound.
Reference analogous protocols for pyrazole derivatives in and , which highlight cyclization and substitution strategies .
Advanced: How does the isopropyl substituent influence reactivity compared to methyl or tert-butyl groups in similar pyrazoles?
The isopropyl group introduces steric hindrance that can slow nucleophilic substitution at the chloromethyl site compared to methyl-substituted analogs. However, its moderate electron-donating effects (via hyperconjugation) may stabilize intermediates during reactions. In contrast, tert-butyl groups (e.g., ) impose greater steric bulk, reducing reaction rates but enhancing lipophilicity . Computational studies (e.g., DFT calculations) can quantify these effects by analyzing bond angles and charge distribution .
Basic: What spectroscopic techniques are optimal for structural characterization?
- ¹H/¹³C NMR : Identify substituent patterns (e.g., isopropyl CH₃ splits, chloromethyl CH₂Cl at δ ~4.5 ppm) .
- IR Spectroscopy : Detect C-Cl (~600–800 cm⁻¹) and CF₃ (~1100–1200 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₈H₁₁ClF₃N₂: calc. 235.05) .
- X-ray Crystallography : Resolve 3D structure and intermolecular interactions, as demonstrated for fluorinated pyrazoles in .
Advanced: How can computational modeling predict this compound’s interaction with biological targets like carbonic anhydrase?
Molecular docking (e.g., AutoDock Vina) can model binding affinities to enzymes such as carbonic anhydrase, where the trifluoromethyl group may occupy hydrophobic pockets. MD simulations assess stability of ligand-receptor complexes over time. For example, notes pyrazole derivatives targeting carbonic anhydrase isoforms, suggesting similar docking protocols . QSAR models can further correlate substituent effects (e.g., Cl vs. CF₃) with inhibitory activity .
Basic: How does the chloromethyl group impact stability under aqueous or basic conditions?
The chloromethyl group is susceptible to hydrolysis, forming a hydroxymethyl derivative in aqueous media. Under basic conditions (pH > 10), SN2 displacement may occur, replacing Cl with nucleophiles (e.g., OH⁻, amines). Stability studies (e.g., HPLC monitoring under varying pH/temperature) are critical for handling recommendations .
Advanced: How to resolve contradictions in reported biological activities of structurally similar pyrazoles?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., isopropyl vs. cyclopentyl in ) and measure activity changes .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
- Mechanistic Profiling : Use enzyme assays (e.g., IC₅₀ determinations) to clarify target specificity, as seen in for pyrazole-based inhibitors .
Basic: What storage and handling protocols are recommended for this compound?
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation.
- Handling : Use gloveboxes for moisture-sensitive reactions; PPE (nitrile gloves, goggles) is mandatory due to lachrymatory chloromethyl vapors .
- Waste Disposal : Neutralize chlorinated byproducts with NaOH/EtOH mixtures before disposal .
Advanced: What strategies improve bioavailability through structural modification?
- Pro-Drug Design : Replace chloromethyl with ester groups (hydrolyzed in vivo to active form).
- Lipophilicity Optimization : Introduce polar groups (e.g., sulfonamides) to balance LogP, as demonstrated in for tert-butyl analogs .
- Co-crystallization : Enhance solubility via co-formers (e.g., cyclodextrins), guided by crystallographic data in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
